molecular formula C18H20O3 B14295009 3-Ethoxy-2-methoxy-1,2-diphenylpropan-1-one CAS No. 128426-54-0

3-Ethoxy-2-methoxy-1,2-diphenylpropan-1-one

Cat. No.: B14295009
CAS No.: 128426-54-0
M. Wt: 284.3 g/mol
InChI Key: YWDXVJWEPIMHBP-UHFFFAOYSA-N
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Description

3-Ethoxy-2-methoxy-1,2-diphenylpropan-1-one is an organic compound with a complex structure that includes ethoxy, methoxy, and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2-methoxy-1,2-diphenylpropan-1-one typically involves multi-step organic reactions. One common method includes the alkylation of 2-methoxy-1,2-diphenylpropan-1-one with ethyl iodide in the presence of a strong base like potassium carbonate. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ethoxy group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-2-methoxy-1,2-diphenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3-Ethoxy-2-methoxy-1,2-diphenylpropan-1-one is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: In medicine, derivatives of this compound are explored for their potential use in drug development. Its unique structure allows for modifications that can enhance biological activity and selectivity.

Industry: Industrially, this compound is used in the production of specialty chemicals, including fragrances and polymers. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-methoxy-1,2-diphenylpropan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Uniqueness: 3-Ethoxy-2-methoxy-1,2-diphenylpropan-1-one stands out due to its combination of ethoxy, methoxy, and diphenyl groups, which confer unique chemical properties

Properties

CAS No.

128426-54-0

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

3-ethoxy-2-methoxy-1,2-diphenylpropan-1-one

InChI

InChI=1S/C18H20O3/c1-3-21-14-18(20-2,16-12-8-5-9-13-16)17(19)15-10-6-4-7-11-15/h4-13H,3,14H2,1-2H3

InChI Key

YWDXVJWEPIMHBP-UHFFFAOYSA-N

Canonical SMILES

CCOCC(C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)OC

Origin of Product

United States

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